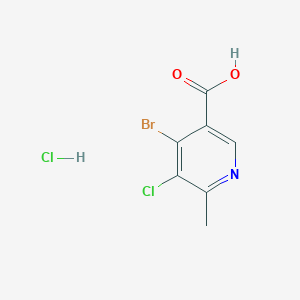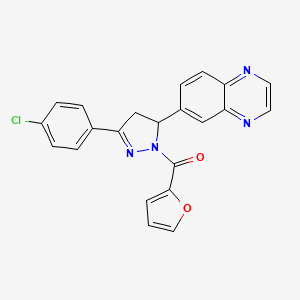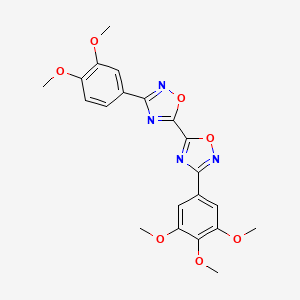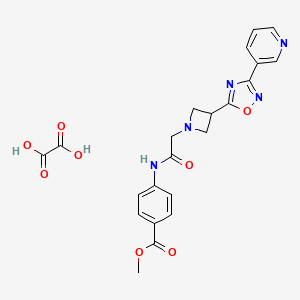![molecular formula C15H14N4O4 B2551488 4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 301353-87-7](/img/structure/B2551488.png)
4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione" is a heterocyclic compound that appears to be related to various research efforts in synthesizing and characterizing novel organic molecules with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the research involves similar heterocyclic structures and functional groups that can offer insights into the description of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves complex reactions where different substituents are introduced to the core structure. For instance, the ene reaction of arylmethylenedihydropyrazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione leads to monoene adducts, as described in the first paper . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound of interest, where the phenoxymethyl group might be introduced through a related ene reaction or another form of nucleophilic addition.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including UV, IR, 1H, and 13C NMR spectroscopy, as well as X-ray diffraction analysis . The second paper provides a detailed NMR spectroscopic analysis of a similar oxazole derivative, which underscores the importance of 2D NMR techniques like COSY and HSQC for establishing the structure of such complex molecules . These methods would likely be essential in analyzing the molecular structure of "4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione".
Chemical Reactions Analysis
The reactivity of related heterocyclic compounds can vary significantly depending on the substituents and the experimental conditions. For example, the third paper discusses the reactivity of a tetrahydro-oxazolotriazinone derivative, which upon methylation yields different methylated compounds . This indicates that the compound of interest may also undergo various chemical reactions, such as methylation or oxidation, which could modify its structure and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one are closely related to their molecular structure. The reactivity towards oxidation agents, as mentioned in the fourth paper, suggests that the compound could potentially be oxidized under mild conditions, which might affect its physical properties such as solubility and melting point . The fifth paper discusses the methylation of naphthoindazole derivatives, which could provide insights into the solubility and reactivity of the methylated forms of the compound .
Applications De Recherche Scientifique
Synthetic Methods and Chemical Reactions
Research on compounds with similar structural motifs to 4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione often explores their synthesis and the chemical reactions they undergo. For instance, the ene reaction of arylmethylenedihydropyrazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione has been studied, showing the formation of monoene and polyaddition products, with their structures confirmed via spectroscopic methods and X-ray diffraction analysis (Klimova et al., 2002). This research highlights the synthetic versatility of heterocyclic compounds and their potential applications in creating novel chemical entities.
Structural and Spectroscopic Studies
The structural and spectroscopic characterization of compounds is crucial for understanding their chemical properties and potential applications. A study on the synthesis, crystal structure, and IR spectrum of 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione demonstrates the use of single-crystal X-ray diffraction and infrared spectroscopy to elucidate the compound's structure (Anouar et al., 2019). Such detailed structural analyses are essential for the development of compounds with specific desired properties, including pharmaceuticals and materials.
Potential Applications in Material Science and Biology
Although the direct applications of 4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione in scientific research are not specified in the articles found, compounds with related structures have been explored for their potential applications in material science and biology. For example, studies on the synthesis and characterisation of [2‐(2′-anilinyl)‐2‐oxazolines] and related compounds could provide insights into the development of new materials with specific optical or electronic properties (Button & Gossage, 2003). Additionally, research on the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles highlights the biological relevance of heterocyclic compounds and their potential as therapeutic agents (Dürüst et al., 2012).
Mécanisme D'action
Target of action
The compound “4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione” belongs to the class of oxazole derivatives . Oxazole derivatives have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of action
The interaction of oxazole derivatives with their targets can lead to a variety of effects, depending on the specific structure of the derivative and the nature of the target .
Biochemical pathways
Oxazole derivatives can affect multiple biochemical pathways. The specific pathways affected would depend on the targets of the specific derivative .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxazole derivatives can vary widely. Factors such as the compound’s structure, formulation, route of administration, and the individual’s physiological condition can all influence these properties .
Result of action
The molecular and cellular effects of oxazole derivatives can include changes in enzyme activity, receptor signaling, and cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of oxazole derivatives .
Orientations Futures
Research into oxazole derivatives is ongoing, with many researchers around the globe synthesizing various oxazole derivatives and screening them for their various biological activities . Future directions could include the development of new synthetic methods and the exploration of new biological activities.
Propriétés
IUPAC Name |
4-methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-18-12-11(13(20)17-14(18)21)19-7-10(23-15(19)16-12)8-22-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWWYTQKUZLGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2551409.png)

![2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2551413.png)

![2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![N-(2-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2551423.png)


![Methyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2551427.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551428.png)